4-Bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound features a unique structure characterized by a pyrazole ring fused to a pyridine ring. It is identified by the chemical formula C8H7BrN2O and has the CAS number 1446236-51-6. The compound is notable for its potential applications in medicinal chemistry and biological studies, particularly in cancer research and as a scaffold for enzyme and receptor inhibitors.
The synthesis of 4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one typically involves cyclization reactions of appropriate precursors under controlled conditions. A common synthetic route includes:
The synthesis can be summarized in the following steps:
The molecular structure of 4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one can be depicted as follows:
Key structural data includes:
4-Bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one involves its interaction with specific molecular targets within biological systems:
This interaction is critical for its application as an inhibitor in drug development processes aimed at treating various diseases .
Key physical properties include:
Relevant chemical properties include:
These properties make it suitable for various applications in scientific research and industrial processes .
4-Bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one has several notable applications:
The versatility of this compound makes it an important subject of study within medicinal chemistry and drug development fields .
Cyclization reactions constitute the foundational step for constructing the tricyclic framework of pyrazolo[3,4-c]pyridines. The Huisgen indazole synthesis remains a prevalent approach, where hydrazine derivatives undergo cyclocondensation with electrophilic carbonyl compounds. A significant adaptation employs dichloroethane as a co-solvent to enhance reaction scalability and purity, facilitating the isolation of 1-acetyl-5-halo-pyrazolo[3,4-c]pyridines without chromatography. Subsequent deacetylation under mild alkaline conditions (sodium methoxide/methanol) yields the 1H-pyrazolo[3,4-c]pyridine core in >85% overall yield [3]. Alternative routes leverage microwave-assisted cyclization or catalytic ring closure strategies. For example, palladium-catalyzed intramolecular amination enables rapid access to the bicyclic system, though halogen compatibility requires careful management to prevent undesired side reactions. Comparative studies indicate the Huisgen method provides superior regiocontrol for C5 halogenation compared to transition-metal-catalyzed approaches, which may suffer from reduced specificity in the presence of bromo substituents [7] [8].
Table 1: Cyclization Methods for Pyrazolo[3,4-c]Pyridine Core
Method | Reagents/Conditions | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
Huisgen Indazole Synthesis | Hydrazines + carbonyls, DCE co-solvent | 85-92 | High | Requires deprotection step |
Pd-Catalyzed Ring Closure | Pd(OAc)₂/XPhos, K₂CO₃, toluene, 110°C | 70-78 | Moderate | Halogen incompatibility |
Microwave Cyclization | DMF, 180°C, 20 min | 80-88 | High | Limited scale-up potential |
Regioselective functionalization at the C4 and C6 positions demands precision due to the electron-deficient nature of the pyrazolo[3,4-c]pyridine system. Bromination exploits the inherent reactivity of the C4 position, where electrophilic aromatic substitution (EAS) occurs preferentially using molecular bromine (Br₂) in acetic acid at 0-5°C. This protocol achieves >90% C4 selectivity, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations [3]. For methylation, direct C-H functionalization at C6 proves challenging due to competing N-alkylation. A sequential protection/deprotection strategy circumvents this: N1-protection with trimethylsilylethoxymethyl or tetrahydropyranyl groups (using NaH or organic bases) directs subsequent metalation. Lithium diisopropylamide-mediated deprotonation at C6 followed by quenching with methyl iodide installs the methyl group regioselectively (65-72% yield) [3] [4]. Notably, protecting group selection critically influences regioselectivity: N1-trimethylsilylethoxymethyl directs C6 metalation, whereas N2-protected isomers favor C3 functionalization, complicating methylation pathways [3]. Alternative approaches employing directed ortho-metalation (DoM) with diisopropylamide bases remain under investigation for improved atom economy.
Optimization of synthetic steps focuses on maximizing yield, purity, and operational efficiency while minimizing purification needs. Key parameters include:
Table 2: Reaction Optimization Parameters for Key Transformations
Transformation | Critical Variables | Optimal Conditions | Yield Improvement |
---|---|---|---|
Cyclization | Solvent polarity, stoichiometry | Dichloroethane co-solvent, 1:1.05 ratio | +22% vs. neat reaction |
C3 Borylation | Catalyst/ligand ratio, temperature | [Ir(COD)Cl]₂:dtbpy (1:1.2), 80°C | 89% vs. 60% (base case) |
Negishi Coupling at C7 | Zincate concentration, electrophile | Transmetalation time 30 min, aryl iodides | 71-83% isolated |
Machine learning-guided optimization represents an emerging paradigm. Bayesian optimization algorithms coupled with high-throughput experimentation screen catalyst/solvent matrices for cross-coupling steps, identifying non-intuitive combinations (e.g., Pd(OAc)₂/RuPhos in dimethylacetamide) that improve yields by 15-30% over literature methods [5] [9]. Statistical design of experiments (DoE) further models interactive effects between temperature, residence time, and concentration—factors traditionally optimized via inefficient one-factor-at-a-time approaches [5].
Two strategic paradigms dominate the synthesis of 4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one: precursor-based functionalization of preassembled heterocycles versus de novo construction from acyclic components.
Precursor-Based Routes leverage commercially available pyrazole or pyridine building blocks. For example, 5-amino-1-phenylpyrazole undergoes condensation with 1,3-diketones to form the pyridone ring, followed by halogenation. While step-efficient (3-4 steps), this method suffers from limited regiocontrol during annulation, often generating mixtures of [3,4-c] and [3,4-b] isomers requiring chromatographic separation. Bromination at this stage proves particularly inefficient due to competing ring oxidation [7] [8].
De Novo Synthesis builds the scaffold atom-efficiently via cyclocondensation, as exemplified by Huisgen-type reactions. This approach enables early-stage incorporation of bromine and methyl groups using functionalized hydrazines or carbonyl partners. Though requiring 5-6 synthetic operations, overall yields surpass precursor routes (52% vs. 28% multistep yield) due to fewer purification steps and higher regiochemical fidelity [3]. Sustainability metrics favor de novo routes: solvent consumption (E-factor) averages 23 versus 48 for precursor methods, primarily due to reduced chromatography requirements.
Table 3: Synthesis Route Comparison for 4-Bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one
Parameter | Precursor-Based Route | De Novo Synthesis Route |
---|---|---|
Step Count | 3-4 linear steps | 5-6 convergent steps |
Overall Yield | 25-30% | 48-52% |
Regiochemical Purity | Moderate (requires chromatography) | High (crystallization sufficient) |
Halogen Compatibility | Limited (post-functionalization) | Broad (early-stage introduction) |
E-Factor (kg waste/kg product) | 45-51 | 20-25 |
The de novo strategy aligns with fragment-based drug discovery principles, where late-stage diversification via sequential cross-coupling (e.g., C3-borylation/Suzuki coupling, C7-Negishi coupling) generates structural analogs without reengineering the core synthesis. This modularity proves invaluable for medicinal chemistry optimization campaigns [3]. Nevertheless, precursor routes retain utility for accessing specific substitution patterns incompatible with cyclization conditions, such as acid-labile functional groups. Hybrid approaches incorporating enzymatic transaminations for chiral center introduction remain exploratory but promising [10].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: